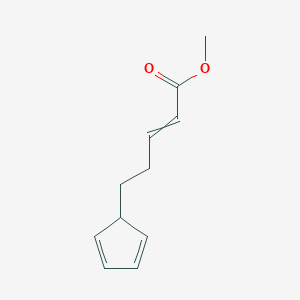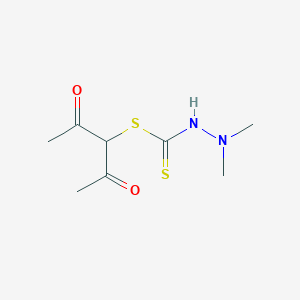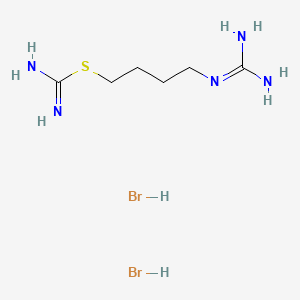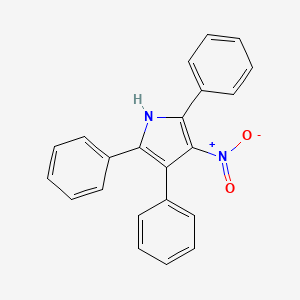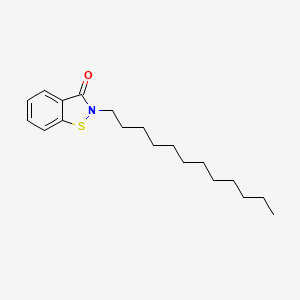
2-Dodecyl-1,2-benzothiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dodecyl-1,2-benzothiazol-3(2H)-one is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a dodecyl group attached to the nitrogen atom, making it a long-chain alkyl derivative. Benzothiazoles are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-1,2-benzothiazol-3(2H)-one typically involves the reaction of 2-mercaptobenzothiazole with dodecyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the thiolate anion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents like dimethylformamide or dimethyl sulfoxide can enhance the solubility of reactants and improve reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
2-Dodecyl-1,2-benzothiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced benzothiazole derivatives.
Substitution: Various alkyl or aryl benzothiazole derivatives.
Aplicaciones Científicas De Investigación
2-Dodecyl-1,2-benzothiazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its bioactive properties.
Industry: Utilized as a corrosion inhibitor in lubricants and metalworking fluids.
Mecanismo De Acción
The mechanism of action of 2-Dodecyl-1,2-benzothiazol-3(2H)-one involves its interaction with cellular components. The compound can disrupt microbial cell membranes, leading to cell lysis and death. In corrosion inhibition, it forms a protective film on metal surfaces, preventing oxidation and degradation.
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of 2-Dodecyl-1,2-benzothiazol-3(2H)-one.
2-Benzothiazolylthioacetic Acid: Another benzothiazole derivative with different functional groups.
2-Benzothiazolylthioacetamide: Similar structure but with an amide group.
Uniqueness
This compound is unique due to its long dodecyl chain, which imparts distinct physicochemical properties. This long alkyl chain enhances its hydrophobicity, making it particularly effective in applications requiring water repellency or lipid solubility.
Propiedades
Número CAS |
102658-03-7 |
|---|---|
Fórmula molecular |
C19H29NOS |
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
2-dodecyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C19H29NOS/c1-2-3-4-5-6-7-8-9-10-13-16-20-19(21)17-14-11-12-15-18(17)22-20/h11-12,14-15H,2-10,13,16H2,1H3 |
Clave InChI |
FKCTXTZVXHJVNT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN1C(=O)C2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



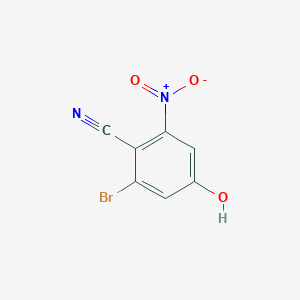
![1-[(Prop-1-yn-1-yl)sulfanyl]propadiene](/img/structure/B14332182.png)

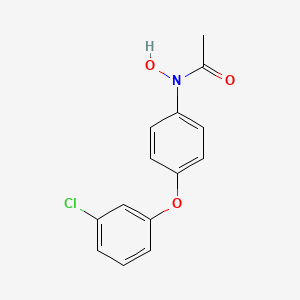
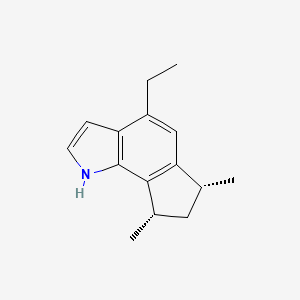
![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)

